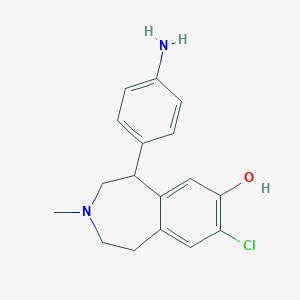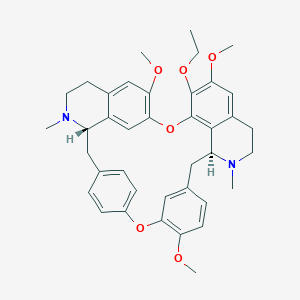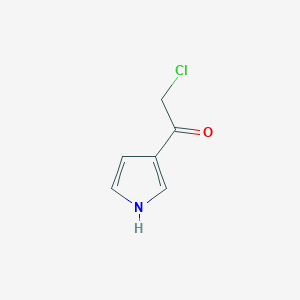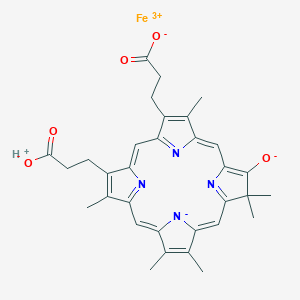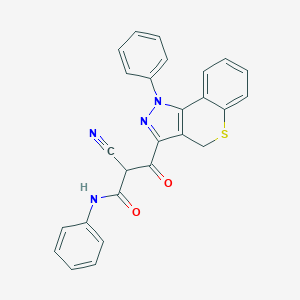
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPTH2 has been shown to inhibit histone acetyltransferase activity and has been studied for its potential use in cancer therapy and neurodegenerative diseases.
作用機序
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide inhibits histone acetyltransferase activity by binding to the active site of the enzyme. This results in decreased acetylation of histones, which can lead to changes in gene expression and ultimately cell death in cancer cells. In neurodegenerative diseases, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide may also have a neuroprotective effect by reducing inflammation and oxidative stress.
生化学的および生理学的効果
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide induces apoptosis, or programmed cell death, by activating caspase enzymes. 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to reduce inflammation and oxidative stress in neurodegenerative diseases, which may have a neuroprotective effect.
実験室実験の利点と制限
One advantage of using 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in lab experiments is its high potency and specificity for histone acetyltransferase inhibition. This allows for precise targeting of the enzyme and reduces the likelihood of off-target effects. However, one limitation of using 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide. One area of interest is the development of more potent and selective inhibitors of histone acetyltransferases, which may have increased efficacy in cancer therapy and neurodegenerative diseases. Another area of interest is the use of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, the potential use of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in other diseases, such as autoimmune disorders, may also be explored.
合成法
The synthesis of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been described in several research articles. One of the most common methods involves the reaction of 2-cyano-3-bromo-3-oxo-N-phenylpropanamide with 1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazole in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in high yield and purity.
科学的研究の応用
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been extensively studied for its potential therapeutic applications. In cancer research, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells. 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin, in killing cancer cells. In addition, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit histone acetyltransferase activity, which has been implicated in the development of these diseases.
特性
CAS番号 |
118315-13-2 |
|---|---|
製品名 |
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide |
分子式 |
C26H18N4O2S |
分子量 |
450.5 g/mol |
IUPAC名 |
2-cyano-3-oxo-N-phenyl-3-(1-phenyl-4H-thiochromeno[4,3-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C26H18N4O2S/c27-15-20(26(32)28-17-9-3-1-4-10-17)25(31)23-21-16-33-22-14-8-7-13-19(22)24(21)30(29-23)18-11-5-2-6-12-18/h1-14,20H,16H2,(H,28,32) |
InChIキー |
BGOWFIJRIJEOHH-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
2-CBPPOP 2-cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



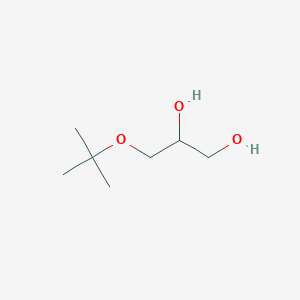
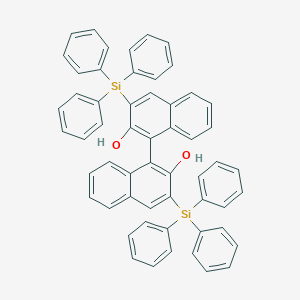
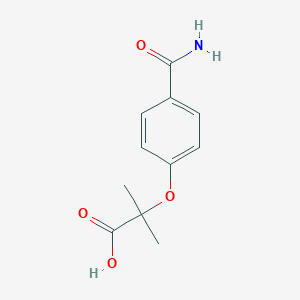
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
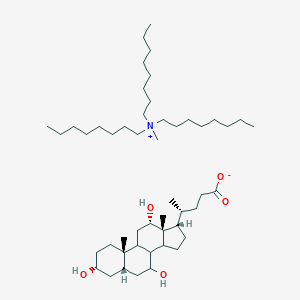
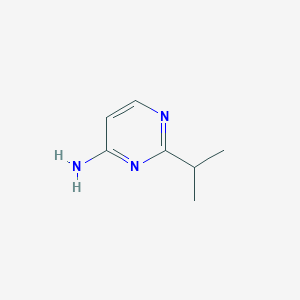
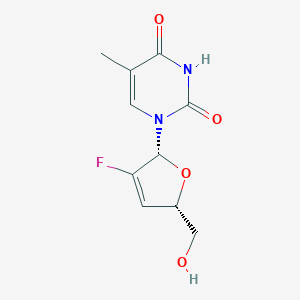
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
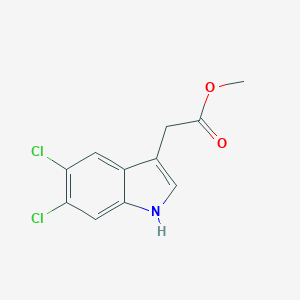
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
